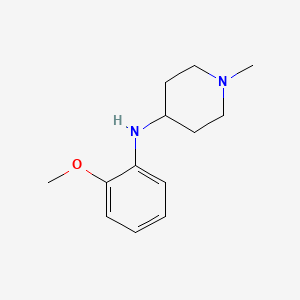
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine
Descripción general
Descripción
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
For instance, Nitrophenyl[4-(2-methoxyphenyl)piperazin-1-yl] methanones (NPPMs) are known to inhibit Sec14, an important protein in fungal infections . Another compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been reported to inhibit the activity of recombinant Leishmania mexicana arginase .
Mode of Action
For example, 1-(2-methoxyphenyl)piperazine is reported to be an effective blocker of striatal dopaminergic receptors in rat brain, exhibiting pronounced antihypertensive and weak sympatholytic activities .
Biochemical Pathways
For instance, N-methylbenzo[d]oxazol-2-amine significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of related compounds like n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .
Result of Action
For example, N-methylbenzo[d]oxazol-2-amine showed anthelmintic activity and reduced the Trichinella spiralis abundance in the digestive tract by 49% at a dose of 250 mg/kg .
Action Environment
For instance, the effectiveness of chemotherapeutic medicines to kill parasitic nematodes and limit the spread of infections is influenced by the “One Health” approach, which considers the interconnectedness of human, animal, and environmental health .
Actividad Biológica
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine (often referred to as 1-(2-methoxyphenyl)methylpiperidin-4-amine) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a 2-methoxyphenylmethyl substituent. Its molecular formula is with a molecular weight of approximately 219.29 g/mol. The compound appears as a colorless to pale yellow oil and is primarily utilized in biochemical research and pharmaceutical applications .
The specific mechanisms of action for this compound are not fully elucidated; however, it has been identified as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin signaling and glucose metabolism . By inhibiting PTP1B, the compound may enhance insulin signaling pathways, suggesting potential applications in diabetes treatment.
1. Neurotransmitter Interaction
Research indicates that this compound may influence dopamine pathways, making it a candidate for further studies related to neurological disorders such as Parkinson's disease and schizophrenia. Its structural similarities to known dopaminergic agents suggest it could modulate dopaminergic activity.
2. Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to the piperidine structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells . In one study, a related compound demonstrated significant G2/M phase arrest in MCF-7 cells, indicating its potential to disrupt the cell cycle in cancer cells .
3. Inhibition of Enzymatic Activity
As mentioned earlier, this compound is noted for its inhibitory effects on PTP1B. This inhibition can lead to increased phosphorylation of insulin receptor substrates, which may enhance insulin sensitivity and glucose uptake in peripheral tissues .
Summary of Research Findings
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGXXVOBPBVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















